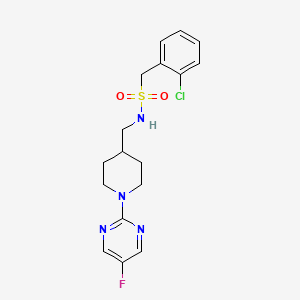

1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClFN4O2S/c18-16-4-2-1-3-14(16)12-26(24,25)22-9-13-5-7-23(8-6-13)17-20-10-15(19)11-21-17/h1-4,10-11,13,22H,5-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMBKFLWSWMRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide , often referred to as a novel sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.86 g/mol. The structure includes a chlorophenyl group and a pyrimidinyl-piperidine moiety, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Modulation : The compound may interact with various receptors, including those associated with neurotransmission and inflammation, thereby modulating physiological responses.

Anticancer Properties

Several studies have reported the anticancer potential of this compound:

- Cell Line Studies : In vitro tests on cancer cell lines such as HeLa and MCF-7 demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth.

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as an apoptosis inducer.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Tests against strains such as Staphylococcus aureus and Escherichia coli showed notable inhibition zones, indicating its potential as an antibacterial agent.

- Fungal Activity : Preliminary studies suggest effectiveness against certain fungi, warranting further exploration in antifungal applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.86 g/mol |

| Solubility | Soluble in DMSO |

| Anticancer IC50 (HeLa) | 12 µM |

| Antibacterial Activity | Zone of inhibition: 15 mm (E. coli) |

| Apoptosis Induction | Yes |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results indicated that treatment with this sulfonamide derivative led to a significant reduction in cell viability and increased markers for apoptosis compared to control groups .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested for its antimicrobial properties against various pathogenic bacteria. The results demonstrated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting potential clinical applications in treating infections .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Piperidine vs. Pyrimidine Cores : The target compound’s piperidine core distinguishes it from pyrimidine-centric analogs (e.g., ). Piperidine derivatives often exhibit enhanced conformational flexibility, which can improve receptor binding .

- Sulfonamide vs.

- Fluoropyrimidine Substituent : The 5-fluoropyrimidin-2-yl group is a unique feature absent in CB1 antagonists () and opioids (), suggesting divergent target specificity, possibly toward kinases or nucleic acid-processing enzymes .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- CB1 Antagonists (): Piperidine-amide derivatives with chlorophenyl and purine groups exhibit high affinity for peripheral cannabinoid receptors. The target compound’s sulfonamide and fluoropyrimidine groups may reduce CNS penetration, favoring peripheral selectivity .

- Opioid Analogs () : Fentanyl-related compounds (e.g., para-chloroisobutyryl fentanyl) rely on 4-piperidinyl and phenylethyl motifs for µ-opioid receptor agonism. The target compound’s 2-piperidinyl substitution and sulfonamide linkage likely preclude opioid activity .

- Herbicidal Sulfonamides (): Compound 13p, a ureidopyrimidine-sulfonamide, inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s fluoropyrimidine group may similarly disrupt ALS or related targets .

Physicochemical Properties

- Metabolic Stability : The absence of ester or amide linkages (cf. ) may reduce susceptibility to hydrolysis, extending half-life .

Research Findings and Implications

- Synthetic Feasibility : High-yield synthetic routes for piperidine-sulfonamides (e.g., >80% yields in ) suggest scalable production of the target compound .

- Structure-Activity Relationships (SAR) :

- Unresolved Questions : Direct biological data (e.g., IC50 values, receptor profiling) are needed to validate inferred kinase/herbicidal activity.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing 1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring. Key steps include:

- Step 1 : Introduce the 5-fluoropyrimidin-2-yl group to the piperidine ring via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 80–100°C, 12–24 hrs) .

- Step 2 : Couple the chlorophenyl-methanesulfonamide moiety using EDC/HOBt-mediated amide bond formation in dichloromethane at 0–25°C .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., THF for better solubility) and catalyst loading (e.g., 1.2 eq. EDC) to improve yields (≥70%) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the piperidine and pyrimidine rings. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrimidine groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z ~450) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify the pharmacophore responsible for this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl; vary piperidine N-substituents) .

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity. Use IC/EC values for quantitative SAR .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs) .

Q. What experimental strategies resolve discrepancies in biological activity data across different assay systems (e.g., cell-based vs. enzymatic assays)?

- Methodological Answer :

- Assay Standardization : Normalize conditions (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .

- Membrane Permeability Testing : Evaluate cellular uptake via PAMPA or Caco-2 assays to distinguish intrinsic activity from bioavailability limitations .

- Off-Target Profiling : Screen against panels of related targets (e.g., Eurofins CEREP panel) to identify confounding interactions .

Q. How can computational methods predict metabolic stability and potential toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the piperidine ring) .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity risks based on structural alerts (e.g., sulfonamide group) .

Experimental Design & Data Analysis

Q. What strategies optimize the enantiomeric purity of intermediates during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak columns (e.g., IA/IB) with hexane:IPA mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective reductions of ketone intermediates .

Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Reagent Screening : Test alternative coupling agents (e.g., HATU vs. EDC) or activating agents (e.g., DIPEA vs. TEA) .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., sulfonamide hydrolysis under acidic conditions) and adjust pH (neutral to mild basic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.